N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 3,4,5-trimethoxybenzamide group introduces electron-rich aromatic character, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13-6-7-18(14(2)8-13)26-22(16-11-31-12-17(16)25-26)24-23(27)15-9-19(28-3)21(30-5)20(10-15)29-4/h6-10H,11-12H2,1-5H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDJVHXDTGLJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrazole class characterized by a thieno[3,4-c]pyrazole core. Its molecular formula is with a molecular weight of 398.49 g/mol. The structure includes:
- Thieno[3,4-c]pyrazole core
- 2,4-Dimethylphenyl group
- 3,4,5-Trimethoxybenzamide moiety
This structural complexity contributes to its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that derivatives of thienopyrazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. In vitro MTT assays demonstrated that compounds with similar structures showed promising results in inhibiting EGFR activity and reducing cell viability in lung cancer models .
Antibacterial and Antifungal Activities
Research indicates that thienopyrazole derivatives possess antibacterial and antifungal properties. The synthesized compounds were tested against several pathogenic bacteria and fungi, showing varying degrees of effectiveness. Notably:
- Antibacterial Activity : Some derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Compounds were also effective against common fungal strains, suggesting their potential use in treating infections caused by resistant pathogens .
Case Studies and Research Findings
- In Vitro Studies : A study explored the cytotoxic effects of various thienopyrazole derivatives on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 0.39 μM to 3.16 μM for different derivatives .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Molecular dynamics simulations have provided insights into the stability and interaction mechanisms at the molecular level .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 398.49 g/mol |
| Anticancer IC50 (MCF-7) | 0.39 - 3.16 μM |
| Antibacterial Activity | Effective against multiple strains |
| Antifungal Activity | Effective against common fungi |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it has been tested against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116), demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The thienopyrazole core is believed to play a crucial role in disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Experimental models have demonstrated its efficacy in reducing inflammation markers in conditions such as arthritis and colitis . The compound appears to modulate inflammatory cytokines and inhibit pathways associated with chronic inflammation.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further investigation is required to elucidate the underlying mechanisms.
Agricultural Applications
Beyond its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation suggests that it may be effective in controlling unwanted vegetation or pests . Field trials are necessary to assess its efficacy and safety in agricultural settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Thioamide Moieties
Compounds 83 and 84 from share the 3,4,5-trimethoxyphenyl substituent but differ in their core structures. For example:
- 83 : (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide
- 84 : (S)-N-(1-(4-((4,4-Difluorocyclohexyl)carbamothioyl)thiazol-2-yl)-2-methylpropyl)-3,4,5-trimethoxybenzamide
Both compounds replace the thienopyrazole core with a thiazole ring and incorporate thioamide linkages. The 4,4-difluorocyclohexyl group in these analogues introduces lipophilic and electron-withdrawing properties, which may alter solubility and target engagement compared to the dimethylphenyl group in the target compound .
Thieno[2,3-d]pyrimidin Derivatives with Anti-Microbial Activity
highlights 8b (4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide) and 8c (N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide). Key differences include:
- Core Heterocycle: Thieno[2,3-d]pyrimidin vs. thieno[3,4-c]pyrazole.
- Substituents: The trifluoromethylphenoxy group in 8b and pyrazine carboxamide in 8c contrast with the trimethoxybenzamide in the target compound.
- Bioactivity: Both 8b and 8c demonstrated anti-microbial activity against S. aureus and E. coli, suggesting that the thieno-pyrimidin scaffold paired with electron-deficient substituents (e.g., trifluoromethyl) enhances microbial target inhibition .
Comparative Analysis Table
Research Findings and Implications
- Electron-Rich vs. Electron-Deficient Substituents : The trimethoxybenzamide group in the target compound and analogues from may favor interactions with polar binding pockets, whereas the trifluoromethyl group in ’s compounds enhances lipophilicity and membrane penetration .
- Heterocycle Impact: Thienopyrazoles (target compound) and thienopyrimidins () both exhibit planar aromatic systems suitable for intercalation or enzyme inhibition, but their distinct ring sizes and heteroatom arrangements likely dictate target specificity.
- Synthetic Accessibility: The thieno[3,4-c]pyrazole core may pose synthetic challenges due to fused ring strain, whereas thiazole () and pyrimidin () derivatives benefit from established synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
